molecular formula C20H24N2O2 B11185458 4-tert-butyl-N'-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide

4-tert-butyl-N'-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11185458
M. Wt: 324.4 g/mol
InChI Key: DOUKEZHLOAPTBY-KGENOOAVSA-N
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Description

4-tert-butyl-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazides It is characterized by the presence of a tert-butyl group, an ethoxyphenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide typically involves the condensation of 4-tert-butylbenzohydrazide with 4-ethoxybenzaldehyde. Both reactants are dissolved in a minimal amount of distilled and dried ethanol before mixing . The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-tert-butyl-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N’-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide
  • 4-tert-butyl-N’-[(E)-(4-(3-fluoropropoxy)phenyl)methylidene]benzohydrazide
  • 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

4-tert-butyl-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and potentially distinct applications compared to similar compounds .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-tert-butyl-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H24N2O2/c1-5-24-18-12-6-15(7-13-18)14-21-22-19(23)16-8-10-17(11-9-16)20(2,3)4/h6-14H,5H2,1-4H3,(H,22,23)/b21-14+

InChI Key

DOUKEZHLOAPTBY-KGENOOAVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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